Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane is a chemical compound that belongs to the organotin family It is characterized by the presence of a stannane (tin) core bonded to a trimethyl group and a 2,3,4,5-tetrafluorobenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane typically involves the reaction of trimethyltin hydroxide with 2,3,4,5-tetrafluorobenzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane. The general reaction scheme is as follows:
(CH3)3SnOH+C7HClF4O→(CH3)3SnOCOC6F4H+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane can undergo various types of chemical reactions, including:
Substitution Reactions: The stannane group can be substituted by other nucleophiles.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states.
Reduction Reactions: The compound can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include halides and other nucleophiles. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organotin compounds, while oxidation and reduction reactions can lead to different oxidation states of the tin center.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a drug candidate or as a precursor in drug synthesis.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane involves its interaction with specific molecular targets. The tin center can coordinate with various ligands, influencing the reactivity and stability of the compound. The fluorinated benzoyl group imparts unique electronic properties, enhancing its reactivity in certain chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl[(2,3,4,5-tetrafluorobenzyl)oxy]silane
- 2,3,4,5-Tetrafluorobenzoyl chloride
- 2,3,4,5-Tetrafluorobenzoic acid
Uniqueness
Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane is unique due to the presence of both a stannane core and a fluorinated benzoyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
921770-54-9 |
---|---|
Molekularformel |
C10H10F4O2Sn |
Molekulargewicht |
356.89 g/mol |
IUPAC-Name |
trimethylstannyl 2,3,4,5-tetrafluorobenzoate |
InChI |
InChI=1S/C7H2F4O2.3CH3.Sn/c8-3-1-2(7(12)13)4(9)6(11)5(3)10;;;;/h1H,(H,12,13);3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
BVCFMUSCEFOJNP-UHFFFAOYSA-M |
Kanonische SMILES |
C[Sn](C)(C)OC(=O)C1=CC(=C(C(=C1F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.